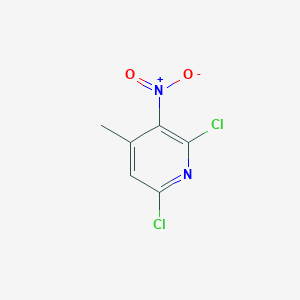

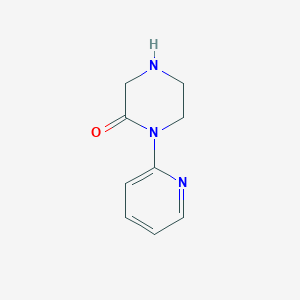

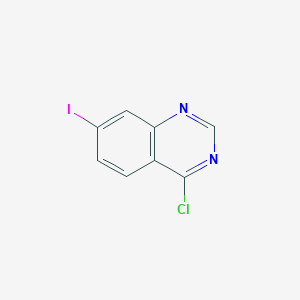

![molecular formula C11H20N2O2 B1321549 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 851526-81-3](/img/structure/B1321549.png)

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate

Descripción general

Descripción

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a compound that is structurally related to a class of bicyclic diazabicyclooctane derivatives. These compounds are of interest due to their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The related compounds discussed in the provided papers include various diazabicyclooctane derivatives with tert-butyl carboxylate groups and modifications at different positions on the bicyclic framework .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was performed via intramolecular lactonization from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . The chiral version of this compound was synthesized without the use of chiral catalysts or enzymes and without separation by chiral column chromatography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystallographic studies revealed that these compounds possess a bicyclo[2.2.2]octane core with various functional groups, such as lactone and piperidine rings. The crystals exhibited different space groups, indicating variations in symmetry and chirality .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate, they do discuss the reactivity of related compounds. For example, the paper on crystallographic characterization of geometry changes upon electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes provides insights into the structural changes that occur when these compounds are oxidized to form radical cations . This information is valuable for understanding the chemical behavior of similar diazabicyclooctane derivatives under redox conditions.

Physical and Chemical Properties Analysis

The physical properties such as crystal density and space group were determined through X-ray diffraction analysis. The compounds were found to have densities and molecular geometries consistent with their bicyclic structures. The presence of tert-butyl and carboxylate groups influences the physical properties, such as solubility and melting points, which are important for their potential applications in pharmaceutical synthesis . The chemical properties, including reactivity and stability, can be inferred from the structural analysis and the known behavior of similar bicyclic compounds .

Aplicaciones Científicas De Investigación

Application in Organic Chemistry

- Summary of the Application: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a chemical compound used in the preparation of other complex organic compounds .

- Methods of Application or Experimental Procedures: While the specific methods of application or experimental procedures can vary depending on the desired outcome, it typically involves using this compound as a reagent in a chemical reaction. The reaction conditions, such as temperature, pressure, and solvent, can be adjusted to optimize the yield of the desired product .

- Results or Outcomes: The use of Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate as a reagent can lead to the synthesis of a variety of complex organic compounds. The specific results or outcomes can vary widely depending on the reaction conditions and the other reagents used .

Application in Pharmaceutical Synthesis

- Summary of the Application: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is used as a pharmaceutical intermediate in the synthesis of new drug molecules .

- Methods of Application or Experimental Procedures: This compound can be used in various synthetic routes to produce new drug molecules. The specific methods of application or experimental procedures can vary widely depending on the desired outcome .

- Results or Outcomes: The use of this compound as a pharmaceutical intermediate can lead to the synthesis of various new drug molecules. It has been reported to be used in the preparation of NLRP3 inhibitors and RET kinase inhibitors .

Application in Preparation of Substituted Pyrrolo[2,3-b]pyridines

- Summary of the Application: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is used in the preparation of substituted pyrrolo[2,3-b]pyridines .

- Methods of Application or Experimental Procedures: This compound can be used as a reagent in the synthesis of substituted pyrrolo[2,3-b]pyridines. The specific methods of application or experimental procedures can vary depending on the desired outcome .

- Results or Outcomes: The use of this compound in the synthesis of substituted pyrrolo[2,3-b]pyridines can help in suppressing toxic endoplasmic reticulum stress .

Application in Preparation of NLRP3 Inhibitors and RET Kinase Inhibitors

- Summary of the Application: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is used as a pharmaceutical intermediate in the synthesis of new drug molecules, specifically NLRP3 inhibitors and RET kinase inhibitors .

- Methods of Application or Experimental Procedures: This compound can be used in various synthetic routes to produce these inhibitors. The specific methods of application or experimental procedures can vary widely depending on the desired outcome .

- Results or Outcomes: The use of this compound as a pharmaceutical intermediate can lead to the synthesis of various new drug molecules. It has been reported to be used in the preparation of NLRP3 inhibitors and RET kinase inhibitors .

Application in Preparation of Substituted Pyrrolo[2,3-b]pyridines

- Summary of the Application: Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is used in the preparation of substituted pyrrolo[2,3-b]pyridines .

- Methods of Application or Experimental Procedures: This compound can be used as a reagent in the synthesis of substituted pyrrolo[2,3-b]pyridines. The specific methods of application or experimental procedures can vary depending on the desired outcome .

- Results or Outcomes: The use of this compound in the synthesis of substituted pyrrolo[2,3-b]pyridines can help in suppressing toxic endoplasmic reticulum stress .

Propiedades

IUPAC Name |

tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERPNGVRBNBTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C1)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

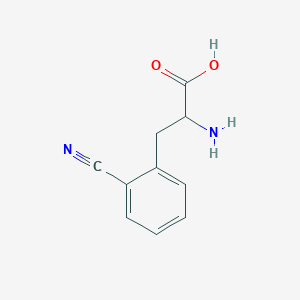

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

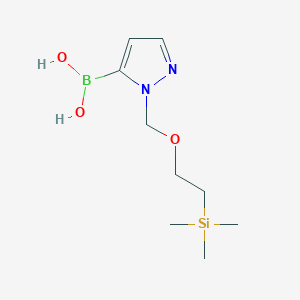

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

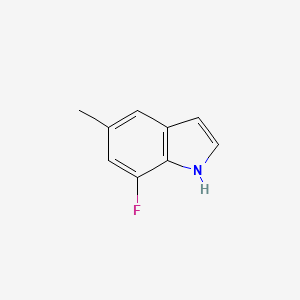

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)